N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-5-bromo-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-5-bromo-2-methoxybenzamide is a complex organic compound that features a benzothiazole moiety
Preparation Methods
The synthesis of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-5-bromo-2-methoxybenzamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction. The reaction typically takes place in dimethyl formamide (DMF) as a solvent . Industrial production methods may involve similar synthetic pathways but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the bromine and methoxy positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-5-bromo-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit certain enzymes and proteins, which can lead to their antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromobenzamide
- N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-methoxybenzamide
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-5-bromo-2-methoxybenzamide lies in its specific functional groups, which can influence its reactivity and biological properties.
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-5-bromo-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2S2/c1-28-18-10-9-14(23)12-16(18)20(27)26-22(29)24-15-6-4-5-13(11-15)21-25-17-7-2-3-8-19(17)30-21/h2-12H,1H3,(H2,24,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRENSSWJURHPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.